molecular formula C14H17N3O2 B6361801 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-45-9

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6361801
CAS No.: 1240570-45-9
M. Wt: 259.30 g/mol
InChI Key: RNMRUENHTUHHSL-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole is an organic compound with the molecular formula C14H17N3O2 It features a pyrazole ring substituted with a nitro group and a 4-tert-butylphenylmethyl group

Preparation Methods

The synthesis of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and influencing their reactivity and coordination environment.

Comparison with Similar Compounds

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(4-tert-Butylphenyl)methyl]-4-amino-1H-pyrazole:

    4-tert-Butylphenyl-1H-pyrazole: Lacking the nitro group, this compound has different chemical properties and reactivity.

    4-Nitro-1H-pyrazole: This compound lacks the 4-tert-butylphenylmethyl group, resulting in different physical and chemical properties.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)9-16-10-13(8-15-16)17(18)19/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMRUENHTUHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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